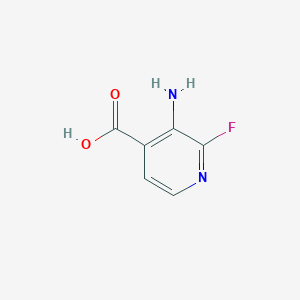

3-Amino-2-fluoropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEOFTLSCRMDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluoropyridine-4-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve the desired fluorinated pyridine derivatives . These methods are optimized for high yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-fluoropyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2-fluoropyridine-4-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound’s fluorinated structure allows it to interact with biological systems in unique ways, making it a candidate for drug development and biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug design .

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Substituent Variations on Pyridine Core

3-Chloro-2-fluoropyridine-4-carboxylic Acid (CAS: 741683-19-2)

- Structural Differences: Replaces the amino group (-NH₂) with a chlorine atom (-Cl) at position 3.

- The absence of an amino group may limit hydrogen-bonding interactions in biological systems .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structural Differences : Substitutes position 4 with a trifluoromethyl (-CF₃) group instead of a carboxylic acid (-COOH).

- Impact : The -CF₃ group increases lipophilicity and metabolic stability but eliminates the carboxylic acid's capacity for ionic interactions. This makes it more suitable for hydrophobic environments in drug design .

Heterocyclic Ring Modifications

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Structural Differences : Pyrimidine ring (two nitrogen atoms) replaces the pyridine core. Additional substituents include -Cl at position 2 and -CH₃ at position 4.

- Impact : The pyrimidine ring enhances aromatic stability and alters electronic distribution. The methyl group may sterically hinder interactions in enzyme-binding pockets .

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid (CAS: 104960-56-7)

- Structural Differences: Fused thienopyridine ring system with a phenyl and -CF₃ group.

- The -CF₃ and phenyl groups enhance bioactivity in herbicide applications, as seen in analogs like 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (CAS: Not provided), a known herbicide .

Functional Group Derivatives

3-Amino-2-chloro-4-pyridinecarboxylic Acid Methyl Ester

- Structural Differences : Methyl ester (-COOCH₃) replaces the carboxylic acid (-COOH).

- Impact : The ester group increases lipophilicity, improving membrane permeability but reducing water solubility. This derivative is more suited for prodrug formulations .

2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid

- Structural Differences: Anilino substituent at position 2 with -Cl and -CF₃ groups.

Biological Activity

3-Amino-2-fluoropyridine-4-carboxylic acid (CAS No. 1269290-89-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group at position 3 and a fluorine atom at position 2, along with a carboxylic acid group at position 4. The molecular formula is .

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has been studied for its effects on:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as human ornithine aminotransferase (hOAT), which is implicated in cancer metabolism. Inhibition of hOAT can disrupt proline metabolism, leading to reduced tumor growth in hepatocellular carcinoma (HCC) models .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit the IκB kinase (IKK) complex, which plays a critical role in the NF-κB signaling pathway associated with inflammation and cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| Inhibition of hOAT | Not specified | HCC mouse model | Reduced tumor growth |

| Anti-inflammatory (via IKK) | Not specified | Various cell lines | Downregulation of pro-inflammatory cytokines |

| Selective cytotoxicity | 0.87 - 12.91 | MCF-7, MDA-MB-231 | Better growth inhibition than 5-FU |

Case Studies

- Hepatocellular Carcinoma (HCC) : A study demonstrated that pharmacological inhibition of hOAT using compounds similar to this compound exhibited potent anti-tumor activity in HCC models, significantly lowering α-fetoprotein levels, a biomarker for liver cancer .

- Inflammatory Diseases : Research involving related compounds indicated that they could reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients, suggesting potential therapeutic applications in autoimmune diseases .

Q & A

Q. What are the optimized synthetic routes for 3-amino-2-fluoropyridine-4-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves fluorination and amination steps. A common approach is to start with a pyridine precursor (e.g., 2-fluoropyridine derivatives) and introduce the amino group via nucleophilic substitution. For example, using NH₃/MeOH under controlled temperature (60–80°C) can yield the amino derivative, followed by carboxylation using CO₂ or Grignard reagents . To improve yields:

- Optimize stoichiometry of fluorinating agents (e.g., Selectfluor®) to minimize side reactions.

- Use palladium catalysts (e.g., Pd(OAc)₂) for regioselective amination .

- Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F) and confirms absence of byproducts .

- ¹H/¹³C NMR : Assign amino (δ 5.5–6.5 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm).

- FT-IR : Confirm carboxylate C=O stretch (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using a C18 column with ESI+ ionization .

Q. How does the fluorine substituent influence the compound’s solubility and stability?

- Methodological Answer : Fluorine enhances lipophilicity but reduces aqueous solubility. To assess:

Q. What are the key challenges in purifying this compound?

- Methodological Answer : Challenges include separating polar byproducts (e.g., unreacted amines) and residual solvents. Solutions:

- Use reverse-phase flash chromatography (MeOH/H₂O, 10–40% gradient).

- Recrystallize from ethanol/water (1:3 v/v) to isolate high-purity crystals (>99%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electrostatic potentials and Fukui indices to identify reactive sites. For example:

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). To address:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1%).

- Perform dose-response curves (IC₅₀) with triplicate measurements.

- Compare with structural analogs (e.g., 3-{[(4-fluorophenyl)methyl]amino}pyridine-4-carboxylic acid) to isolate fluorine’s role .

Q. How can regioselective functionalization be achieved at the C5 position of the pyridine ring?

Q. What are the implications of pH-dependent tautomerism in this compound’s carboxylate group?

- Methodological Answer : The carboxylic acid group (pKa ≈ 2.5) exists as a zwitterion at physiological pH. Study tautomerism via:

- Variable-temperature NMR to observe proton exchange.

- X-ray crystallography to resolve solid-state tautomeric forms .

Q. How does the compound interact with metalloenzymes, and what coordination modes are possible?

Q. What are the best practices for scaling up synthesis while maintaining enantiopurity (if applicable)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.